Cas no 2138220-48-9 (N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide)
![N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2138220-48-9x500.png)
N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2138220-48-9
- EN300-737809
- N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide
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- インチ: 1S/C11H22N2O2S/c1-7(2)16(14,15)13-11-5-9-3-8(6-12)4-10(9)11/h7-11,13H,3-6,12H2,1-2H3
- InChIKey: NYOVRKCSCGGMPG-UHFFFAOYSA-N
- ほほえんだ: S(C(C)C)(NC1CC2CC(CN)CC21)(=O)=O
計算された属性
- せいみつぶんしりょう: 246.14019912g/mol
- どういたいしつりょう: 246.14019912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737809-1.0g |
N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide |
2138220-48-9 | 1g |
$0.0 | 2023-06-06 |
N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamideに関する追加情報
Comprehensive Overview of N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide (CAS No. 2138220-48-9)
The compound N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide (CAS No. 2138220-48-9) is a structurally unique sulfonamide derivative with a bicyclic framework, which has garnered significant interest in pharmaceutical and biochemical research. Its molecular architecture combines a bicyclo[3.2.0]heptane core with an aminomethyl group and a propane-2-sulfonamide moiety, making it a promising candidate for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in computational chemistry and high-throughput screening. N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide fits into this paradigm due to its drug-like properties, including balanced lipophilicity and molecular weight. Its bicyclic scaffold offers conformational rigidity, which is advantageous for binding affinity optimization—a hot topic in structure-activity relationship (SAR) studies. This compound is frequently discussed in forums focusing on fragment-based drug design and medicinal chemistry optimization.
From a synthetic perspective, the preparation of CAS No. 2138220-48-9 involves multi-step organic transformations, often leveraging chiral auxiliaries or asymmetric catalysis to achieve stereocontrol. The aminomethyl group introduces a versatile handle for further derivatization, enabling the creation of analog libraries for biological testing. This adaptability resonates with the growing emphasis on diversity-oriented synthesis in academic and industrial labs. Notably, its sulfonamide functionality is a common pharmacophore in FDA-approved drugs, underscoring its relevance in hit-to-lead campaigns.
The pharmacological potential of N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide extends to central nervous system (CNS) disorders, a field where blood-brain barrier (BBB) permeability is a critical consideration. Its bicyclo[3.2.0]heptane core may enhance brain penetration, a feature highly sought after in neurotherapeutic development. Online searches for "CNS drug scaffolds" or "sulfonamides in neurology" often highlight such compounds, reflecting broader industry priorities.
Beyond therapeutics, CAS No. 2138220-48-9 is also explored in chemical biology as a tool compound for probing protein-ligand interactions. The rise of cryo-EM and X-ray crystallography has intensified the need for structurally diverse molecules like this to elucidate binding sites and allosteric mechanisms. These applications tie into popular queries such as "how to design enzyme inhibitors" or "role of sulfonamides in drug discovery", further cementing its interdisciplinary appeal.
In summary, N-[3-(aminomethyl)bicyclo[3.2.0]heptan-6-yl]propane-2-sulfonamide represents a compelling case study in modern chemical innovation. Its blend of structural novelty, synthetic tractability, and biological relevance positions it at the intersection of multiple research frontiers. As the scientific community continues to prioritize targeted therapies and molecular probes, compounds like this will remain pivotal in addressing unmet medical and scientific challenges.
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